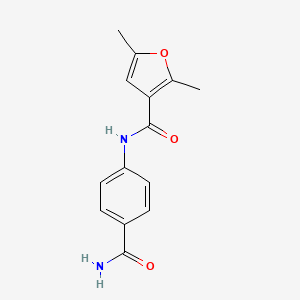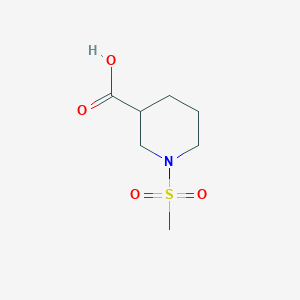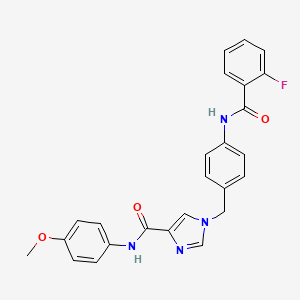![molecular formula C23H28N2O2 B2598597 ((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone CAS No. 1421480-76-3](/img/structure/B2598597.png)
((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound ((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule. It is related to the compound (1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, which has a molecular formula of C14H20N2 . The compound is also related to a compound used in the treatment of autoimmune diseases, specifically as a dual inhibitor of TYK2 and JAK1 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a bicyclic structure, a benzyl group, and an isopropoxyphenyl group .Scientific Research Applications
Synthesis and Reactivity
- Studies have explored the synthesis and reactivity of related compounds, providing insights into potential applications in pharmaceutical chemistry. For instance, reactions of similar diazabicycloheptenones with various reagents have been studied, demonstrating their versatility as intermediates in organic synthesis (Corbett & Stoodley, 1974).
Bicyclic Sigma Receptor Ligands
- Certain bicyclic sigma receptor ligands derived from similar compounds have been synthesized. These ligands show high receptor affinity and have been investigated for their cell growth inhibition properties, especially in tumor cell lines, suggesting potential applications in cancer research (Geiger et al., 2007).
Chiral Synthesis Applications
- The use of related diazabicyclooctanones in chiral synthesis has been explored. These compounds have been synthesized from amino acids like pyroglutamic acid and proline, showcasing their potential role in the development of chiral pharmaceuticals (Jain et al., 1992).
Photorearrangement Studies
- Research has also focused on the photorearrangement of similar bicyclic compounds. These studies provide valuable insights into the photochemical properties of these compounds, which could be relevant in the development of light-sensitive materials or reactions (Mori et al., 1988).
Antibacterial Activity
- Some bicyclic compounds with structural similarities have been evaluated for their antibacterial properties. This suggests potential applications in developing new antibacterial agents or studying bacterial resistance mechanisms (McGuirk et al., 1992).
Properties
IUPAC Name |
(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-17(2)27-22-12-8-19(9-13-22)23(26)25-20-10-11-21(25)16-24(15-20)14-18-6-4-3-5-7-18/h3-9,12-13,17,20-21H,10-11,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOAWQVNOIFJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2CN(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2598517.png)
![2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2598520.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2598521.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2598524.png)


![ethyl 1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598532.png)
![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2598533.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2598535.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2598536.png)
![3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B2598537.png)
